molecular formula C12H15BrO2 B13973720 Propanoic acid, 2,2-dimethyl-, 4-(bromomethyl)phenyl ester CAS No. 58305-26-3

Propanoic acid, 2,2-dimethyl-, 4-(bromomethyl)phenyl ester

Cat. No.: B13973720
CAS No.: 58305-26-3
M. Wt: 271.15 g/mol
InChI Key: QJXKASHSIMLRDH-UHFFFAOYSA-N
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Description

Propanoic acid, 2,2-dimethyl-, 4-(bromomethyl)phenyl ester is a chemical compound with the molecular formula C12H15BrO2 It is a derivative of propanoic acid and is characterized by the presence of a bromomethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2,2-dimethyl-, 4-(bromomethyl)phenyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with 4-(bromomethyl)phenol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the ester product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2,2-dimethyl-, 4-(bromomethyl)phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines in polar solvents like ethanol or water.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in aqueous or organic solvents.

Major Products

Mechanism of Action

The mechanism of action of propanoic acid, 2,2-dimethyl-, 4-(bromomethyl)phenyl ester involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 2,2-dimethyl-, 4-(bromomethyl)phenyl ester is unique due to the presence of both the bromomethyl and ester functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it valuable in various fields, including pharmaceuticals and material science .

Properties

CAS No.

58305-26-3

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

[4-(bromomethyl)phenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C12H15BrO2/c1-12(2,3)11(14)15-10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3

InChI Key

QJXKASHSIMLRDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)CBr

Origin of Product

United States

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